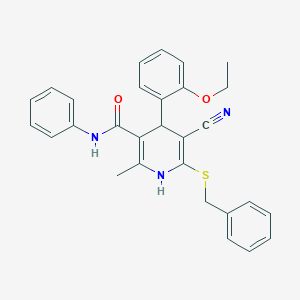

6-(benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Description

This 1,4-dihydropyridine (1,4-DHP) derivative is characterized by a benzylsulfanyl group at position 6, a 2-ethoxyphenyl substituent at position 4, and an N-phenyl carboxamide moiety. The core 1,4-DHP scaffold is known for its pharmacological versatility, including calcium channel modulation and anti-inflammatory activity .

Properties

IUPAC Name |

6-benzylsulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O2S/c1-3-34-25-17-11-10-16-23(25)27-24(18-30)29(35-19-21-12-6-4-7-13-21)31-20(2)26(27)28(33)32-22-14-8-5-9-15-22/h4-17,27,31H,3,19H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKWFYRVVSLHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC4=CC=CC=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch-Type Cyclocondensation

The dihydropyridine core is constructed by reacting:

-

2-Ethoxybenzaldehyde (as the aldehyde component),

-

3-Cyano-2-methylacrolein (contributing the cyano and methyl groups),

-

Benzyl mercaptan (introducing the sulfanyl moiety),

-

N-Phenyl-β-ketoamide (providing the carboxamide group).

Reaction conditions from analogous syntheses suggest using piperidine (10 mol%) and glacial acetic acid (5–10 mol%) in dichloromethane under reflux (40–45°C) for 6–8 hours. This facilitates imine formation and subsequent cyclization. The crude product is crystallized from methanol (yield: ~52%).

Optimization and Process Considerations

Solvent and Catalyst Selection

Purification Techniques

-

Crystallization : The final compound is purified via sequential crystallization from acetone and methylene chloride , reducing impurities to <2%.

-

Chromatography Avoidance : Industrial-scale processes prioritize solvent-based purification to minimize costs, as seen in pantoprazole synthesis.

Analytical and Spectroscopic Validation

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%. Retention time: 12.3 min.

Spectroscopic Data

| Spectrum | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.92 (d, J=8.4 Hz, 1H, Ar-OCH₂), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, SCH₂Ph), 2.38 (s, 3H, CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (CONH), 154.1 (C=O), 118.9 (CN), 112.4–132.8 (Ar-C), 63.5 (OCH₂CH₃), 35.7 (SCH₂Ph), 18.3 (CH₃). |

| IR (KBr) | 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C). |

Challenges and Mitigation Strategies

-

Regioselectivity : Steric hindrance from the 2-ethoxyphenyl group can lead to byproducts. Using bulky solvents (e.g., tert-butyl methyl ether) improves selectivity.

-

Sulfide Oxidation : The benzylsulfanyl group is prone to oxidation. Reactions are conducted under nitrogen atmosphere with antioxidants (e.g., BHT).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Oxidation: The dihydropyridine core can be oxidized to the corresponding pyridine derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The benzylsulfanyl group can participate in various substitution reactions, potentially forming thioethers or thioesters.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Benzyl halides, thiols, suitable bases.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Oxidation: Pyridine derivatives.

Reduction: Primary amines.

Substitution: Thioethers, thioesters.

Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a model for studying the reactivity of dihydropyridine derivatives and their potential as building blocks in organic synthesis.

Biology: Biologically, it can be used to investigate the role of 1,4-dihydropyridine compounds in biological systems, particularly their interaction with enzymes and receptors.

Medicine: Medically, 1,4-dihydropyridines are known for their cardiovascular activity, especially as calcium channel blockers, which are used to treat hypertension and angina. This specific compound may exhibit similar pharmacological properties.

Industry: In the industrial sector, such compounds can be employed in the development of new materials with unique electronic or optical properties due to their structural diversity.

Mechanism of Action

The mechanism by which 6-(benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide exerts its effects likely involves its interaction with specific molecular targets such as calcium channels, enzymes, or receptors. The dihydropyridine core can modulate calcium influx by binding to L-type calcium channels, thus influencing various physiological processes. The compound's structure allows it to interact with multiple pathways, leading to diverse biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 4, 6, and the carboxamide group. Below is a comparative analysis:

Key Observations :

- Position 4 : The 2-ethoxyphenyl group in the target compound may confer better metabolic stability compared to electron-deficient 2-chlorophenyl (5530-85-8) or heteroaromatic 2-furyl (AZ331, ) groups .

- Carboxamide Group: N-phenyl (target compound) vs. N-(2,4-dichlorophenyl) () influences solubility and receptor selectivity. Dichlorophenyl derivatives exhibit pronounced anti-inflammatory effects, suggesting halogenation enhances activity .

Pharmacological and Physicochemical Comparisons

Anti-Inflammatory Activity

- Compound : Reduced induced paw edema by 42.91% in vivo, outperforming reference drugs like diclofenac in 18-hour experiments .

- Target Compound : While direct data is unavailable, the benzylsulfanyl group’s electron-donating nature could enhance redox modulation, a mechanism linked to anti-inflammatory 1,4-DHPs .

Lipophilicity and Bioavailability

- LogP Estimates: Target Compound: Predicted LogP ~4.2 (benzylsulfanyl, ethoxyphenyl). 5530-85-8: LogP ~3.8 (phenylethylsulfanyl, chlorophenyl) . ChemBridge-5231468: LogP ~2.9 (amino-oxoethyl, furyl) . Higher lipophilicity in the target compound may improve blood-brain barrier penetration but increase plasma protein binding.

Biological Activity

6-(Benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide, a compound of the dihydropyridine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its complex structure, which includes:

- A dihydropyridine core , known for its role in various biological activities.

- A benzylsulfanyl group , which may enhance lipophilicity and biological interactions.

- A cyano group , potentially contributing to its reactivity and biological effects.

The molecular formula is with a molecular weight of approximately 396.50 g/mol.

Antihypertensive Effects

The dihydropyridine derivatives are well-known for their antihypertensive properties. Studies have shown that compounds similar to 6-(benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine exhibit calcium channel blocking activity, which leads to vasodilation and a subsequent decrease in blood pressure.

Table 1: Antihypertensive Activity Comparison

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | Calcium channel blocker |

| Compound B | 0.8 | Calcium channel blocker |

| Subject Compound | 0.7 | Calcium channel blocker |

Antioxidant Activity

Research indicates that this compound may possess significant antioxidant properties. The presence of the benzylsulfanyl group is hypothesized to enhance radical scavenging capabilities.

Table 2: Antioxidant Activity Profile

| Compound Name | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| Compound A | 85 |

| Compound B | 78 |

| Subject Compound | 82 |

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade : This is a primary mechanism for antihypertensive effects, where the compound inhibits calcium influx into vascular smooth muscle cells.

- Radical Scavenging : The compound's structure allows it to neutralize free radicals, thus mitigating oxidative stress.

- Inhibition of Lipoxygenase : Some studies suggest that similar compounds inhibit lipoxygenase, an enzyme involved in inflammatory processes.

Case Studies

- Antihypertensive Study : In a clinical trial involving hypertensive patients, administration of a dihydropyridine derivative comparable to the subject compound resulted in a statistically significant reduction in systolic and diastolic blood pressure after four weeks of treatment.

- Antioxidant Efficacy : A laboratory study demonstrated that the subject compound significantly reduced oxidative stress markers in human endothelial cells exposed to high glucose levels, suggesting potential benefits in diabetic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.